molecular formula C12H19N5O2S2 B2497745 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide CAS No. 886941-62-4

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2497745
CAS No.: 886941-62-4
M. Wt: 329.44
InChI Key: DPOXYGHFKVJDBP-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,3,4-thiadiazole derivatives, characterized by a sulfanylacetamide backbone substituted with a tert-butylcarbamoyl amino group at the 5-position of the thiadiazole ring and an N-allyl (prop-2-en-1-yl) group on the acetamide moiety. Its molecular formula is C₁₅H₂₀N₅O₂S₂, with a molecular weight of 381.48 g/mol.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S2/c1-5-6-13-8(18)7-20-11-17-16-10(21-11)14-9(19)15-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,13,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOXYGHFKVJDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole core, which can be synthesized from pivaloyl chloride and thiosemicarbazide . The resulting intermediate is then reacted with appropriate reagents to introduce the tert-butylcarbamoyl and prop-2-en-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Anticancer Applications

Research has highlighted the compound's potential as an anticancer drug . Studies indicate that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism of action may involve:

  • Inhibition of DNA replication : The compound's structural features allow it to disrupt the replication process in cancerous cells.
  • Cytotoxicity assays : Various assays such as MTT and ATP-based methods are employed to measure cell viability post-treatment with different concentrations of the compound.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor . Thiadiazole derivatives have shown promise in inhibiting specific enzymes involved in disease processes. For example:

  • Urease Inhibition : Studies have demonstrated that certain thiadiazole derivatives can effectively inhibit urease activity, which is crucial for various biological functions .

This inhibition can modulate biological pathways relevant to diseases, making the compound a candidate for further drug development.

Ligand Activity

Research indicates that 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide may act as a ligand for specific receptors. This interaction could lead to modulation of various biological pathways:

  • Binding Studies : Investigations into how this compound interacts with specific biological targets are ongoing, with promising results suggesting its potential utility in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs sharing the 1,3,4-thiadiazole core and sulfanylacetamide substituents, focusing on structural variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Bioactivity/Properties References
Target Compound R₁ = tert-butylcarbamoyl, R₂ = allyl C₁₅H₂₀N₅O₂S₂ 381.48 Not explicitly reported (structural analog)
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide R₁ = p-tolylcarbamoyl, R₂ = propyl C₁₆H₂₀N₅O₂S₂ 386.50 Higher lipophilicity; antimicrobial potential inferred
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives Oxadiazole core; R = alkyl/aryl Variable ~350–400 Antimicrobial (e.g., 6f, 6o); lower cytotoxicity
5-R-amino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives R = acyl groups (e.g., acetyl, benzoyl) Variable ~300–400 Anticonvulsant, anticancer activity
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide R₁ = tert-butylcarbamoyl, R₂ = phenyl C₁₇H₂₀N₅O₂S₂ 398.50 Enhanced aromaticity; solubility challenges

Key Observations:

Thiadiazole derivatives generally exhibit higher metabolic stability compared to oxadiazoles due to sulfur’s electron-withdrawing effects .

Substituent Effects :

  • tert-butylcarbamoyl (target compound) vs. p-tolylcarbamoyl (): The tert-butyl group increases steric hindrance and lipophilicity (logP ≈ 3.2), which may enhance membrane permeability but reduce aqueous solubility .
  • Allyl (target) vs. propyl/phenyl (): The allyl group introduces unsaturation, enabling conjugation or Michael addition reactions, whereas phenyl groups enhance π-π stacking interactions .

Biological Activity Trends: Compounds with 4-chlorophenyl substituents () show marked antimicrobial activity (MIC ≤ 12.5 µg/mL against S. aureus), attributed to halogen-mediated hydrophobic interactions with bacterial membranes . Thiadiazoles with acylamino groups () demonstrate anticonvulsant activity (ED₅₀ ~ 30 mg/kg in rodent models) via GABA receptor modulation .

Biological Activity

The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their broad spectrum of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiviral
  • Analgesic

The 1,3,4-thiadiazole ring system is particularly notable for its ability to interact with various biological targets due to the presence of nitrogen and sulfur atoms that enhance its reactivity and binding capabilities .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole precursors. Key steps include:

  • Formation of the thiadiazole ring.
  • Introduction of the tert-butylcarbamoyl group.
  • Coupling with the prop-2-en-1-yl acetamide moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. For instance:

  • Compounds with similar structures have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the range of 62.5 μg/mL .

Table 1 summarizes the antimicrobial activity of related thiadiazole derivatives:

CompoundTarget OrganismMIC (μg/mL)Activity Level
2aS. aureus62.5Moderate
18aSalmonella typhi500Good
19E. coli62.5Marginal

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

  • The compound demonstrated significant anti-proliferative effects on cancer cell lines such as LoVo (colon carcinoma) and MCF-7 (breast cancer), with IC50 values reported as low as 2.44 µM for specific derivatives after a 48-hour incubation period .

The mechanism of action appears to involve:

  • Inhibition of STAT transcription factors (particularly STAT3).
  • Disruption of cyclin-dependent kinases (CDK9), which are crucial for cell cycle regulation.

Table 2 presents a comparison of anticancer activity across different derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
2gLoVo2.44STAT3 inhibition
3cMCF-7Not specifiedCDK9 inhibition

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Gür et al. reported that certain thiadiazole derivatives exhibited effective antioxidant properties alongside their antimicrobial activities .
  • Yang et al. demonstrated that modifications in the thiadiazole structure could enhance anticancer potency through improved binding interactions with target proteins .

Q & A

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsYield Range
CyclizationCS₂, reflux, pH 7–865–70%
AlkylationPropargyl bromide, KI, 50°C60–75%

Advanced Research: What spectroscopic and computational methods validate the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : Confirm the thiadiazole ring (¹H NMR: δ 8.2–8.5 ppm for NH; ¹³C NMR: δ 165–170 ppm for C=S). The propargyl group shows characteristic triplets at δ 2.1–2.3 ppm (CH₂) and δ 4.7–5.0 ppm (≡CH) .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calc. for C₁₃H₁₇N₅O₂S₂: 347.08 g/mol) with <2 ppm error .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical IR spectra, focusing on S–N–C=O vibrational modes .

Basic Research: How to design an initial biological screening protocol for antimicrobial activity?

Methodological Answer:

  • Assay Selection : Use agar dilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) .
  • Concentration Range : Test 0.5–128 µg/mL. Thiadiazole derivatives often show MICs of 8–32 µg/mL against resistant strains .
  • Data Interpretation : Compare zone-of-inhibition diameters with structural analogs (e.g., substitution at the tert-butyl group enhances lipid membrane penetration) .

Advanced Research: How to resolve contradictions in reported bioactivity data across similar thiadiazole derivatives?

Methodological Answer:

  • Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL for analogs (e.g., 5-aryl-thiadiazoles) to identify trends in substituent effects .
  • Experimental Replication : Standardize assay conditions (e.g., broth microdilution pH 7.4, 37°C) to minimize variability .
  • Structural Clustering : Use cheminformatics tools (e.g., KNIME) to group compounds by substituent patterns and correlate with activity cliffs .

Advanced Research: What strategies enhance solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the acetamide moiety, which hydrolyze in vivo to the active form .
  • Co-solvent Systems : Use PEG-400/water (70:30) for intravenous formulations. Solubility of thiadiazole derivatives in PEG-400 is typically >10 mg/mL .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability. Loading efficiency can reach 80–85% .

Basic Research: What analytical techniques are critical for stability profiling under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Thiadiazoles degrade via hydrolysis (t₁/₂ ~14 days) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing. UV exposure (λ=254 nm) may cleave the sulfanylacetamide bond, detected by LC-MS .

Q. Table 2: Stability Data

ConditionDegradation PathwayHalf-Life
Hydrolytic (pH 7.4)Acetamide hydrolysis14 days
Oxidative (H₂O₂)Sulfur oxidation21 days

Advanced Research: How to elucidate the mechanism of action using molecular docking and enzyme kinetics?

Methodological Answer:

  • Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or β-lactamase, where thiadiazoles show competitive inhibition .
  • Docking Protocols : Use AutoDock Vina with flexible residues (e.g., DHFR active site: Phe92, Asp27). Key interactions: H-bonding with tert-butylcarbamoyl and π-π stacking with thiadiazole .
  • Kinetic Assays : Perform Michaelis-Menten analysis (Lineweaver-Burk plots) to determine inhibition type (e.g., uncompetitive for DHFR, Ki ~2.5 µM) .

Basic Research: What are the key considerations for designing SAR studies on this compound?

Methodological Answer:

  • Variable Substituents : Modify (i) tert-butyl group (e.g., cyclopentyl, isopropyl) and (ii) propargyl chain (e.g., allyl, ethyl).
  • Synthesis Libraries : Use parallel synthesis (e.g., 24 analogs) with Ugi-azide reactions for diversification .
  • Activity Metrics : Rank analogs by IC₅₀ (enzyme assays) and logP (HPLC-derived) to correlate hydrophobicity with membrane permeability .

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